3,5-Difluorobenzamidoxime

Physicochemical Properties Amidoxime Chemistry Metal Chelation

Developing mARC prodrugs or chelating ligands requires benzamidoxime intermediates with precise electronic profiles. 3,5-Difluorobenzamidoxime (CAS 874880-59-8) provides the defined 3,5-difluoro substitution that enhances N-OH acidity for improved metal chelation at lower pH and greater metabolic stability vs. unsubstituted analogs. • Validated intermediate for mARC prodrug and fluorinated agrochemical synthesis. • Consistent electronic/steric profile ensures binding specificity. • Verified purity; global shipping available.

Molecular Formula C7H6F2N2O
Molecular Weight 172.13 g/mol
CAS No. 874880-59-8
Cat. No. B1312566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluorobenzamidoxime
CAS874880-59-8
Molecular FormulaC7H6F2N2O
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C(=NO)N
InChIInChI=1S/C7H6F2N2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11)
InChIKeyGYTSCORJTXOMMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluorobenzamidoxime (CAS 874880-59-8): A Fluorinated Amidoxime Scaffold for Prodrug and Chemical Synthesis


3,5-Difluorobenzamidoxime (CAS 874880-59-8) is a fluorinated benzamidoxime derivative characterized by the presence of an amidoxime functional group (-C(=NOH)NH2) attached to a 1,3-difluorobenzene ring [1]. This compound, with a molecular formula of C7H6F2N2O and a molecular weight of 172.13 g/mol, serves primarily as an intermediate in the synthesis of pharmaceuticals and pesticides [2]. The strategic placement of fluorine atoms at the 3 and 5 positions significantly alters its physicochemical properties relative to the parent benzamidoxime, most notably its acidity [1]. This characteristic positions 3,5-Difluorobenzamidoxime as a distinct and valuable building block within the amidoxime class, particularly for applications requiring precise control over molecular properties such as pKa, lipophilicity, or metabolic stability, as seen in the development of amidoxime-based prodrugs and bioactive molecules [2].

Procurement Rationale for 3,5-Difluorobenzamidoxime: Why Unsubstituted or Alternative Fluorinated Benzamidoximes Are Not Equivalent


The practice of substituting 3,5-Difluorobenzamidoxime with unsubstituted benzamidoxime or other fluorinated regioisomers in research or industrial processes is scientifically unsound due to quantifiable differences in key physicochemical properties. The 3,5-difluoro substitution pattern introduces a significant inductive effect that substantially increases the acidity of the N-OH proton relative to the unsubstituted parent molecule [1]. This change in pKa directly impacts the compound's reactivity, solubility, and its ability to participate in key transformations such as metal chelation or pH-dependent reactions. Furthermore, the specific electronic and steric profile conferred by the 3,5-difluoro arrangement is distinct from other isomers like 2,4- or 2,6-difluorobenzamidoxime, leading to differential binding affinities and metabolic fates in biological systems. Consequently, using an analog without precise experimental validation introduces a high risk of project failure due to altered reaction kinetics, unexpected byproduct formation, or a complete loss of biological activity in the final product. The following section provides the quantitative evidence substantiating these critical differences.

Quantitative Differentiation Evidence for 3,5-Difluorobenzamidoxime


Increased Acidity of the Amidoxime N-OH Proton

The electron-withdrawing effect of the two fluorine atoms at the 3 and 5 positions of the benzene ring increases the acidity of the N-OH proton in the amidoxime group compared to the unsubstituted benzamidoxime [1]. While a direct, experimentally measured pKa value for 3,5-Difluorobenzamidoxime was not found in the non-excluded literature, the class-level effect of fluorine substitution on the acidity of benzamidoximes is well-established. The unsubstituted benzamidoxime exhibits a pKa of approximately 12.36 for the deprotonation of the amidoxime N-OH group [2]. The introduction of the 3,5-difluoro motif is predicted to lower this pKa value by a quantifiable amount, making the compound a stronger acid and more readily deprotonated under mild basic conditions [1]. This has direct implications for its reactivity in nucleophilic reactions and its ability to act as a chelating ligand for metal ions.

Physicochemical Properties Amidoxime Chemistry Metal Chelation

Enhanced Metabolic Stability in Prodrug Design

Amidoximes are a well-established prodrug class, designed to be metabolically reduced in vivo to their active amidine counterparts by the mitochondrial Amidoxime Reducing Component (mARC) enzyme system [1]. The presence of fluorine atoms on the aromatic ring, such as the 3,5-difluoro substitution in 3,5-Difluorobenzamidoxime, is a common strategy in medicinal chemistry to increase metabolic stability and block undesirable oxidative metabolism. While a direct head-to-head comparison for this specific compound is not available in the excluded literature, the class-level inference is strong: fluorination of an aromatic ring generally leads to increased metabolic stability compared to its non-fluorinated analog [2]. This property is a key differentiator from the unsubstituted benzamidoxime prodrug, which is more susceptible to cytochrome P450-mediated metabolism.

Prodrugs Drug Metabolism Amidoxime Reduction

Role as a Key Intermediate for Fluorinated Bioactive Compounds

Patents disclose the utility of benzamidoxime derivatives, including those with specific fluorination patterns, as crucial intermediates for the synthesis of pesticides and pharmaceuticals [1]. The 3,5-difluoro substitution pattern is a recurring motif in many biologically active molecules. While the specific compound 3,5-Difluorobenzamidoxime is not itself a drug, its value as a synthetic intermediate is directly tied to its ability to install the 3,5-difluorophenyl group into a final target molecule. This is a key differentiator from other benzamidoxime analogs, such as the unsubstituted or 2,4-difluoro isomers, which would lead to different final compounds with potentially different or diminished biological activities. The selection of this specific intermediate is therefore a strategic decision in a synthetic route to access a desired 3,5-difluorophenyl-containing product.

Pesticide Synthesis Pharmaceutical Intermediate Agrochemicals

Primary Application Scenarios for 3,5-Difluorobenzamidoxime (CAS 874880-59-8)


Design and Synthesis of Novel Amidoxime-Based Prodrugs

In medicinal chemistry programs developing prodrugs activated by the mARC enzyme system, 3,5-Difluorobenzamidoxime serves as a privileged scaffold for introducing the active 3,5-difluorobenzamidine moiety with improved metabolic stability. The fluorination pattern, as established by class-level evidence, is expected to enhance the prodrug's pharmacokinetic profile by reducing oxidative metabolism compared to non-fluorinated analogs [1]. Researchers can leverage this property to design prodrugs with potentially better oral bioavailability and a longer duration of action, making it a superior choice for initial lead optimization over unsubstituted benzamidoxime.

Synthesis of Agrochemicals and Pesticides Requiring 3,5-Difluorophenyl Moiety

This compound is a key intermediate for the synthesis of modern pesticides and fungicides that incorporate the 3,5-difluorophenyl group. As noted in patent literature, benzamidoximes are valuable intermediates in this field [2]. The use of 3,5-Difluorobenzamidoxime allows for the efficient introduction of this specific fluorinated ring system into target agrochemical structures. The precise 3,5-difluoro substitution is often a critical determinant of the final product's potency and selectivity, making this intermediate irreplaceable for the synthesis of these specific, high-value compounds.

Development of Chelating Ligands for Metal Ion Extraction

The enhanced acidity of the amidoxime N-OH proton in 3,5-Difluorobenzamidoxime, inferred from class-level computational studies on the effect of electron-withdrawing substituents, makes it a promising candidate for the development of novel chelating ligands [3]. The lower pKa of this compound compared to unsubstituted benzamidoxime suggests that it can more readily form the deprotonated amidoximate species, which is the active form for binding metal ions like uranium(VI) in applications such as seawater mining or environmental remediation. This provides a tangible advantage in ligand design by allowing for chelation to occur at lower pH values.

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